

Technical Guide: tert-Butylphosphonic Dichloride (t-BuP(O)Cl₂)

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Compound of Interest

Compound Name: *tert-Butylphosphonic dichloride*

CAS No.: 4707-95-3

Cat. No.: B1585653

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Part 1: Executive Summary

tert-Butylphosphonic dichloride (CAS 4707-95-3), often abbreviated as t-BuP(O)Cl₂, is a specialized organophosphorus electrophile. Unlike its phenyl or methyl analogs, this reagent introduces a tert-butyl group directly attached to the phosphorus atom. This structural feature provides significant steric bulk, which is critical for modulating the electronic and steric environment of downstream ligands and pharmacophores.

In drug discovery, it serves as a robust building block for sterically hindered phosphonates and phosphinamides, moieties increasingly explored for their metabolic stability and bioisosteric properties. In catalysis, it is a key precursor for the synthesis of P-chiral phosphine oxides and phospholanes, which are subsequently reduced to electron-rich phosphine ligands used in asymmetric hydrogenation and cross-coupling reactions.

Part 2: Chemical Profile & Properties[1]

The steric demand of the tert-butyl group confers unique stability to the C-P bond compared to primary alkyl analogs, but also retards nucleophilic substitution rates at the phosphorus center, requiring tailored reaction conditions.

Table 1: Physicochemical Properties

Property	Value	Notes
IUPAC Name	tert-Butylphosphonic dichloride	Also: tert-Butylphosphonyl dichloride
CAS Number	4707-95-3	Distinct from tert-butyldichlorophosphine (P(III))
Formula	C ₄ H ₉ Cl ₂ OP	(CH ₃) ₃ CP(O)Cl ₂
Molecular Weight	174.99 g/mol	
Physical State	Crystalline Solid	White to off-white
Melting Point	121–123 °C	Sublimes under high vacuum
Solubility	CH ₂ Cl ₂ , THF, Toluene	Hydrolyzes rapidly in water
Reactivity	Electrophilic	Moisture sensitive; Corrosive

Part 3: Synthesis & Production Strategy

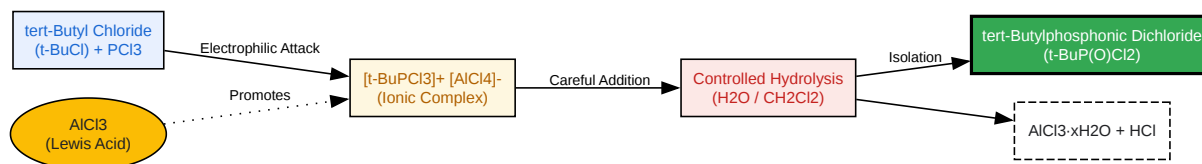
The industrial and laboratory standard for synthesizing t-BuP(O)Cl₂ is the Clay-Kinnear-Perren reaction. This method is preferred over the oxidation of tert-butyldichlorophosphine due to the low cost of starting materials and the avoidance of pyrophoric P(III) intermediates.

Mechanism: The Clay-Kinnear-Perren Reaction

The reaction proceeds via the formation of an alkyltrichlorophosphonium aluminate complex, which is subsequently hydrolyzed.^[1]

- **Complexation:** tert-Butyl chloride acts as the carbocation source (or alkylating agent) reacting with phosphorus trichloride (PCl₃) in the presence of aluminum chloride (AlCl₃).
- **Intermediate:** Formation of the ionic complex
.
- **Hydrolysis:** Controlled hydrolysis converts the trichlorophosphonium cation into the phosphonic dichloride.

Visualization: Synthesis Pathway



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Figure 1: The Clay-Kinnear-Perren synthesis pathway converting alkyl chlorides to phosphonic dichlorides.

Part 4: Applications in Synthesis & Drug Design

Synthesis of Sterically Hindered Phosphonates

t-BuP(O)Cl₂ reacts with alcohols to form dialkyl tert-butylphosphonates. These compounds are valuable in Horner-Wadsworth-Emmons (HWE) reactions where the bulky tert-butyl group favors high E-selectivity in olefin synthesis.

Precursor to Cyclic Phosphine Oxides (Phospholanes)

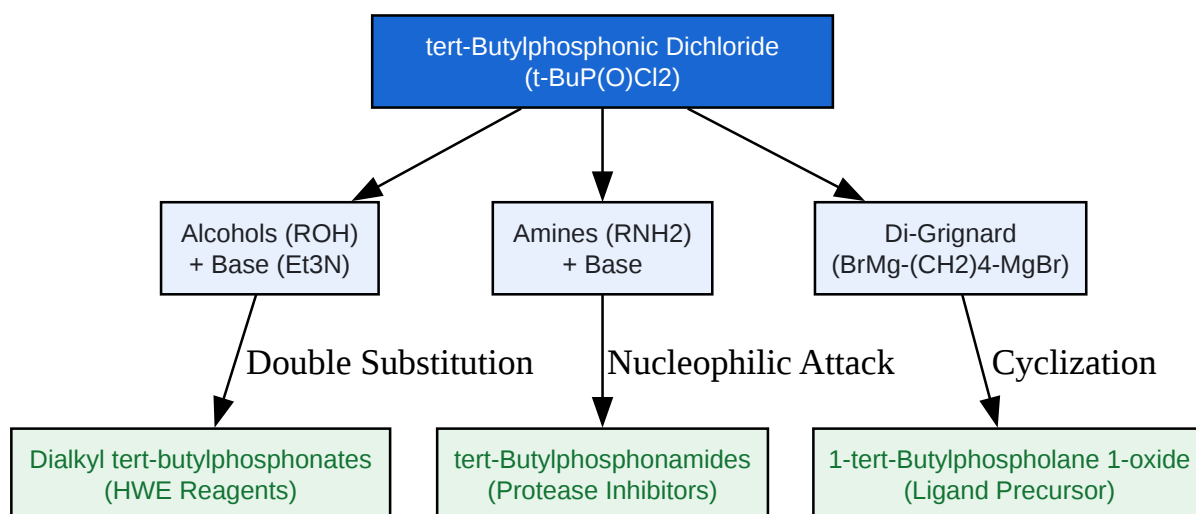
Reacting t-BuP(O)Cl₂ with bis-Grignard reagents (e.g., 1,4-dimagnesiobutane) yields 1-tert-butylphospholane 1-oxide. This is a critical intermediate for synthesizing electron-rich, bidentate phosphine ligands (like TangPhos or DuanPhos analogs) used in asymmetric hydrogenation.

Bioisosteric Replacement

In medicinal chemistry, the tert-butylphosphonyl group (

) mimics the tetrahedral geometry of transition states in peptide hydrolysis or phosphate ester hydrolysis, acting as a transition-state analogue inhibitor for metalloproteases.

Visualization: Divergent Reactivity



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Figure 2: Divergent synthetic utility of t-BuP(O)Cl₂ in generating functional organophosphorus motifs.

Part 5: Experimental Protocols

Protocol A: Preparation of tert-Butylphosphonic Dichloride

Based on the Clay-Kinnear-Perren Method [1, 2]

Safety: This reaction generates HCl gas. Perform in a well-ventilated fume hood. AlCl₃ is water-reactive.

- Complex Formation:
 - In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and N₂ inlet, suspend Aluminum Chloride (AlCl₃) (133.3 g, 1.0 mol) in Phosphorus Trichloride (PCl₃) (137.4 g, 1.0 mol).
 - Add tert-Butyl Chloride (92.6 g, 1.0 mol) dropwise over 1 hour.
 - Observation: The solid AlCl₃ will dissolve, and the mixture will turn into a viscous, orange-yellow liquid complex (

).

- Stir at room temperature for 2 hours.
- Hydrolysis:
 - Cool the complex to 0°C.
 - Dissolve the complex in Dichloromethane (CH₂Cl₂) (500 mL) to moderate the hydrolysis exotherm.
 - Slowly add Crushed Ice/Water (approx. 200 g) while maintaining the temperature below 10°C. Caution: Vigorous HCl evolution.
 - Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 100 mL).
- Purification:
 - Dry the combined organic layers over anhydrous MgSO₄.
 - Remove the solvent under reduced pressure.^[2]
 - Recrystallize the solid residue from hexane or sublime under vacuum to yield white crystals.
 - Yield: Typically 60–75%. MP: 121–123°C.

Protocol B: General Phosponylation of an Alcohol

Synthesis of Diethyl tert-butylphosphonate

- Dissolve **tert-Butylphosphonic dichloride** (1.75 g, 10 mmol) in dry CH₂Cl₂ (20 mL) under N₂.
- Cool to 0°C.
- Add a mixture of Ethanol (1.0 g, 22 mmol) and Triethylamine (2.2 g, 22 mmol) dropwise over 15 minutes.

- Allow to warm to room temperature and stir for 4 hours.
- Wash with water (10 mL), 1M HCl (10 mL), and brine.
- Dry (Na_2SO_4) and concentrate to yield the diethyl ester.

Part 6: Safety & Handling

- Corrosivity: t-BuP(O)Cl_2 hydrolyzes to form HCl and tert-butylphosphonic acid. It causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a face shield.
- Moisture Sensitivity: Store in a tightly sealed container, preferably in a desiccator or glovebox.
- Thermal Stability: While the C-P bond is stable, the compound can sublime. Avoid prolonged exposure to high heat without sealing.

References

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- [2. The synthesis of deuteriated tri-tert-butyl phosphine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
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